molecular formula C6H10ClN3O2 B2363077 4-(Triazol-1-yl)butanoic acid;hydrochloride CAS No. 2413903-61-2

4-(Triazol-1-yl)butanoic acid;hydrochloride

Cat. No.: B2363077
CAS No.: 2413903-61-2
M. Wt: 191.62
InChI Key: WFDZPCVPOXGSBW-UHFFFAOYSA-N
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Description

4-(Triazol-1-yl)butanoic acid;hydrochloride is a chemical compound with the CAS Number: 2413903-61-2 . It has a molecular weight of 191.62 .


Synthesis Analysis

The synthesis of triazole derivatives, including this compound, has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of this compound was established by NMR and MS analysis .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Antioxidant Properties

  • 4-(Triazol-1-yl)butanoic acid;hydrochloride is involved in the synthesis of certain compounds that exhibit significant antioxidant activity. These compounds, including various carboxylic acids obtained through acid hydrolysis, have been studied for their potential antioxidant effects (Dovbnya et al., 2022).

Application in Medicinal Chemistry

  • This chemical plays a crucial role in the discovery of new medicinal compounds. It has been used in synthesizing a variety of aryl substituents with high affinity and selectivity for the αvβ6 integrin, demonstrating potential as a therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Structural Characterization and Synthesis

  • The compound is a key component in the synthesis of various triazole-based compounds, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate. These synthesized compounds have been structurally characterized through methods like IR, NMR, and X-ray diffraction (Shuang-hu, 2014).

Corrosion Inhibition

  • Triazole derivatives, including those synthesized from this compound, have been studied for their effectiveness as corrosion inhibitors in acid media. They have shown potential in protecting metals like mild steel from corrosion (Chaitra et al., 2015).

Synthesis of Aza-heterocyclic Compounds

  • The compound is used in the synthesis of aza-heterocyclic compounds like pyrrole, 1,2,4-triazole, and indole derivatives. These synthesized compounds are associated with significant advances in drug development (Hotsulia, 2019).

Photolabile Hydrophobic Molecules

  • In the field of nanotechnology, this compound-related compounds have been used to demonstrate optical gating of nanofluidic devices. This involves decorating the inner surface of channels with photolabile hydrophobic molecules, which can be removed by irradiation (Ali et al., 2012).

Safety and Hazards

The safety information for 4-(Triazol-1-yl)butanoic acid;hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Triazole derivatives, including 4-(Triazol-1-yl)butanoic acid;hydrochloride, have shown promise in treating various diseases . Their low cost and wide availability have made them attractive for drug development . Future research could focus on optimizing the synthesis methods and exploring the full range of their biological activities .

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets through the formation of a carbinolamine intermediate, followed by the elimination of a water molecule, leading to the formation of an imine . .

Result of Action

Some studies suggest that related compounds may exhibit inhibitory activities against certain cancer cell lines , but it is unclear if these effects are applicable to 4-(Triazol-1-yl)butanoic acid hydrochloride.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Triazol-1-yl)butanoic acid hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Properties

IUPAC Name

4-(triazol-1-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGDJXXBCOCINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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